

Application of Finasteride in Prostate Cancer Cell Line Research

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Compound of Interest

Compound Name: **finasteride**

Cat. No.: **B7804897**

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Prepared for: Researchers, scientists, and drug development professionals.

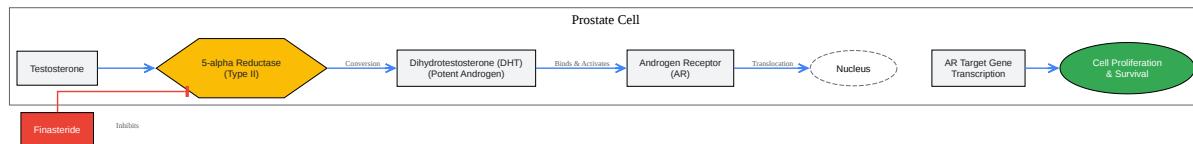
Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive inhibitor of 5 α -reductase, primarily the type II isozyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within the prostate gland.[3][4] As the growth and progression of many prostate cancers are androgen-dependent, **finasteride**'s ability to significantly reduce intraprostatic DHT levels has made it a key subject of investigation in prostate cancer research and chemoprevention.[3][5]

These application notes provide a comprehensive overview of the use of **finasteride** in in-vitro prostate cancer cell line models. It details the methodologies to assess its effects on cell viability, apoptosis, invasion, and androgen receptor signaling, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Finasteride's primary mechanism is the inhibition of 5 α -reductase type 2, which drastically reduces the concentration of DHT, the principal androgen responsible for prostate growth.[4] This reduction in DHT levels can lead to decreased proliferation and induction of apoptosis in androgen-sensitive prostate cancer cells.[1][6] Additionally, some studies suggest that **finasteride** may have off-target effects, including direct interaction with the androgen receptor (AR), particularly mutant forms found in certain cell lines like LNCaP.[7]



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Caption: Finasteride's primary mechanism of action.

Data Summary

Table 1: Effect of Finasteride on Cell Viability and Proliferation

Cell Line	Androgen Receptor Status	Finasteride Concentration	Treatment Duration	Effect on Viability/Proliferation	Reference
LNCaP	Androgen-sensitive (T877A mutant)	1 µM	8-10 days	Significant decrease in cell viability	[1]
10 µM	4-10 days			Significant decrease in cell viability	[1]
50 µM	4-10 days			Significant decrease in cell viability	[1]
DU145	Androgen-insensitive	12.5 µg/well (~25 µM)	72 hours	43% reduction in cell growth	[8]
25 µg/well (~50 µM)	72 hours			47% reduction in cell growth	[8]
50 µg/well (~100 µM)	72 hours			41% reduction in cell growth	[8]
0.4 - 3.2 µg/well	72 hours			Significant increase in cell growth	[8]
PC-3	Androgen-insensitive (AR-null)	50 µM	72 hours	No significant effect on viability	[9]
0.4 - 1.6 µg/well	72 hours			Significant increase in cell growth	[8]

RWPE-1	Normal Prostate Epithelial	50 µM	72 hours	No significant effect on viability	[9]
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Table 2: Effect of Finasteride on Cell Invasion and Migration

Cell Line	Assay	Finasteride Concentration	Treatment Duration	Effect	Reference
LNCaP	Invasion	50 µM	72 hours	Significant inhibition (p<0.05)	[9][10]
Migration		50 µM	72 hours	Significant inhibition (p<0.05)	[9][10][11]
PC-3	Invasion	50 µM	72 hours	Significant inhibition (p<0.001)	[9][10]
Migration		50 µM	72 hours	No significant inhibition	[9][10][11]
DU145	Invasion	50 µM	72 hours	Significant inhibition (p<0.001)	[9][10]
Migration		50 µM	72 hours	No significant inhibition	[9][10][11]
RWPE-1	Invasion	50 µM	72 hours	Significant inhibition (p<0.01)	[9][10]
Migration		50 µM	72 hours	Significant inhibition (p<0.01)	[9][10][11]

Table 3: Effect of Finasteride on Apoptosis-Related Proteins in LNCaP Cells (4-day treatment)

Protein	Function	Effect of Finasteride (Concentration-dependent)	Reference
Bcl-2	Anti-apoptotic	Significantly reduced expression	[1] [12]
Bcl-xL	Anti-apoptotic	Significantly reduced expression	[1] [12]
Bax	Pro-apoptotic	Markedly increased expression	[1] [12]
Pro caspase-3	Inactive Caspase	Significant decrease (indicating activation to Caspase-3)	[1] [12]

Key Experimental Protocols



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Caption: General workflow for in-vitro **finasteride** studies.

Cell Culture and Finasteride Treatment

- Cell Lines: Culture LNCaP, PC-3, or DU145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[\[1\]](#)[\[13\]](#)

- Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach 60-70% confluence before treatment.
- **Finasteride** Preparation: Prepare a stock solution of **finasteride** in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 μ M).[1]
- Treatment: Replace the existing medium with the **finasteride**-containing medium. Include a vehicle control group treated with the same concentration of DMSO without **finasteride**.[1]
- Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours, or up to 10 days depending on the assay).[1][9]

Cell Viability (MTT) Assay

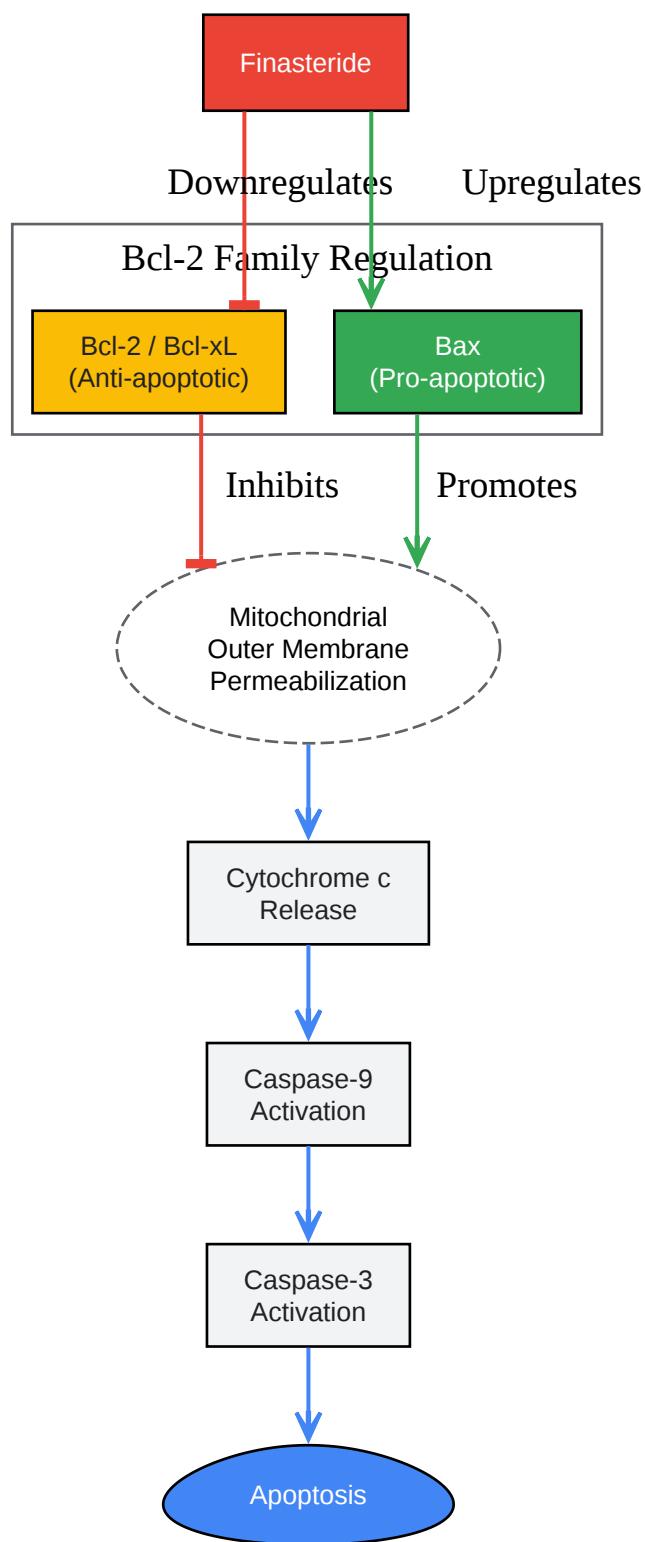
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

- Seeding: Seed cells in a 96-well plate at a density of 2×10^4 cells/cm².[9]
- Treatment: Treat cells with various concentrations of **finasteride** as described above for 24-72 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.[14]
- Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[14]
- Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
- Analysis: Express the results as a percentage of the vehicle-treated control cells, which represents 100% viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Collection: Following **finasteride** treatment in 6-well plates, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[\[15\]](#)
- Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[\[15\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within one hour.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.



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Caption: Apoptotic pathway induced by **finasteride** in LNCaP cells.[1][12]

Western Blot Analysis

This protocol allows for the detection and semi-quantification of specific proteins, such as the androgen receptor (AR) and apoptosis-related proteins.[16][17]

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
- **Protein Quantification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
- **Sample Preparation:** Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
- **SDS-PAGE:** Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-Bcl-2, anti-Bax) overnight at 4°C.[19]
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
- **Normalization:** To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein, such as GAPDH or β-actin.[16]

Cell Invasion Assay (Matrigel Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix.[\[9\]](#)

- Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 μ m pore size) with serum-free medium.
- Cell Seeding: After a 72-hour pre-treatment with 50 μ M **finasteride** or vehicle, harvest cells and resuspend them in serum-free medium (containing **finasteride** or vehicle). Seed 1×10^5 cells into the upper chamber of the insert.[\[9\]](#)[\[10\]](#)
- Chemoattractant: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.
- Incubation: Incubate the plate for 22-24 hours at 37°C.
- Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
- Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
- Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Express the results as the average number of invaded cells per field.

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